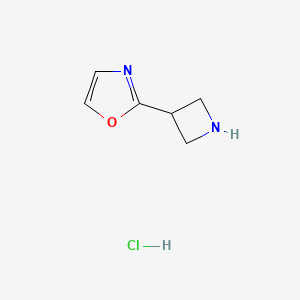

2-(Azetidin-3-yl)oxazole hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(azetidin-3-yl)-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITIFPDGQQWJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243512-57-2 | |

| Record name | 2-(azetidin-3-yl)-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azetidin 3 Yl Oxazole and Its Derivatives

Strategies for the Construction of the Azetidine (B1206935) Moiety

The construction of the azetidine ring is a pivotal step in the synthesis of 2-(azetidin-3-yl)oxazole derivatives. The following sections detail prominent strategies for assembling this strained heterocyclic system.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized method for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters. wikipedia.orgconicet.gov.ar This reaction involves the olefination of aldehydes or ketones with phosphonate (B1237965) carbanions, typically yielding alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.org In the context of azetidine synthesis, the HWE reaction is instrumental in converting an azetidin-3-one (B1332698) precursor into a reactive azetidin-3-ylidene intermediate. mdpi.comnih.gov

A common approach begins with a protected azetidin-3-one, such as (N-Boc)azetidin-3-one. This ketone is reacted with a phosphonate reagent, like triethyl phosphonoacetate, in the presence of a base. mdpi.comresearchgate.net The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then performs a nucleophilic attack on the ketone carbonyl. wikipedia.orgnrochemistry.com The resulting intermediate eliminates a dialkylphosphate salt to form the exocyclic double bond, yielding a methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.govresearchgate.net This ylidene derivative serves as a crucial building block for further functionalization. mdpi.comnih.gov The reaction is favored for its use of more nucleophilic and less basic phosphonate carbanions compared to Wittig reagents, and the water-soluble nature of the phosphate (B84403) byproduct simplifies purification. wikipedia.orgorganic-chemistry.org

Table 1: Horner–Wadsworth–Emmons Reaction for Azetidin-3-ylidene Synthesis

| Reactant 1 | Reactant 2 | Base | Product | Reference |

|---|

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Following the synthesis of azetidin-3-ylidene intermediates via the HWE reaction, the aza-Michael addition (or conjugate addition) provides a powerful method for introducing substituents at the 3-position of the azetidine ring. mdpi.comresearchgate.net This reaction involves the addition of a nitrogen nucleophile to the electron-deficient double bond of the α,β-unsaturated ester. mdpi.comnih.gov

The methyl 2-(azetidin-3-ylidene)acetate, prepared as described previously, serves as the Michael acceptor. mdpi.comresearchgate.net Various NH-heterocycles, such as pyrazoles, imidazoles, and indazoles, can act as the nucleophilic Michael donors. mdpi.com The reaction is often catalyzed by a base, such as DBU or Cs₂CO₃, to facilitate the addition. mdpi.com This strategy allows for the efficient construction of a C-N bond, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov The versatility of the aza-Michael addition makes it a key tool for creating a diverse library of substituted azetidine derivatives, which are precursors for more complex molecules. mdpi.com

Table 2: Aza-Michael Addition for Azetidine Functionalization

| Michael Acceptor | Michael Donor | Catalyst | Product Type | Reference |

|---|

Beyond the two-step HWE and aza-Michael addition sequence, a variety of other synthetic methodologies have been developed to construct the azetidine ring. These methods often involve cyclization strategies, leveraging different catalysts and starting materials.

The ring expansion of three-membered heterocycles, specifically aziridines, is a common strategy for forming four-membered azetidines. magtech.com.cn One method involves reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation. organic-chemistry.org This process facilitates a one-pot synthesis of 1-arenesulfonylazetidines. organic-chemistry.org Similarly, the ring-opening of epoxides by amines can lead to amino alcohol intermediates, which can then be cyclized to form the azetidine ring. magtech.com.cnbohrium.comwikipedia.org This intramolecular nucleophilic substitution is a fundamental approach to azetidine synthesis. wikipedia.org

Copper catalysis offers several efficient pathways to azetidine derivatives. organic-chemistry.org One notable method is a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.org Copper catalysts are also employed in multicomponent reactions; for example, copper(I) iodide (CuI) catalyzes a reaction between terminal alkynes, sulfonyl azides, and carbodiimides to produce functionalized azetidines under mild, base-free conditions. organic-chemistry.org This reaction is believed to proceed through a [2+2] cycloaddition pathway involving a ketenimine intermediate. organic-chemistry.org Other copper-catalyzed approaches include the N-arylation of β-amino alcohols followed by cyclization and the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents. organic-chemistry.org Furthermore, copper(I) can catalyze a skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones. acs.orgnih.gov

Rhodium catalysts have proven effective in synthesizing and modifying azetidine rings. acs.orgnih.gov A significant application is in the ring expansion of azetidines. For instance, a rhodium-catalyzed reaction of 2-(azetidin-3-ylidene) acetates with aryl boronic acids leads to 4-aryl-4,5-dihydropyrrole-3-carboxylates via a domino conjugate addition/N-directed C(sp³)–H activation process. acs.orgnih.govthieme-connect.de Rhodium catalysts are also used in three-component reactions, such as the synthesis of 3-substituted-3-hydroxy-β-lactams from azetidine-2,3-diones, ethyl diazoacetate, and alcohols. acs.org Additionally, rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-vinyl azetidines. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(Azetidin-3-yl)oxazole hydrochloride |

| (N-Boc)azetidin-3-one |

| Triethyl phosphonoacetate |

| (N-Boc-azetidin-3-ylidene)acetate |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate |

| Methyl 2-(azetidin-3-ylidene)acetate |

| 1-Arenesulfonylaziridines |

| Dimethylsulfoxonium methylide |

| 1-Arenesulfonylazetidines |

| Copper(I) iodide |

| Sulfonyl azides |

| 1-Azabicyclo[1.1.0]butane |

| O-Propargylic oximes |

| Azetidine nitrones |

| Aryl boronic acids |

| 4-Aryl-4,5-dihydropyrrole-3-carboxylates |

| Azetidine-2,3-diones |

| Ethyl diazoacetate |

| 3-Substituted-3-hydroxy-β-lactams |

| Vinyl-N-triftosylhydrazones |

| 2-Vinyl azetidines |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

General Synthetic Pathways to Azetidines

Photochemical Methods

Photochemical reactions offer catalyst-free and often mild conditions for the synthesis of heterocyclic compounds, including oxazoles. One established photochemical pathway is the isomerization of isoxazoles into oxazoles, which is believed to proceed through a 2H-azirine intermediate upon irradiation. aip.org This transformation represents a ring contraction-ring expansion mechanism where the N-O bond of the isoxazole (B147169) cleaves to form a vinylnitrene diradical, which then collapses to the 2H-azirine before rearranging to the more stable oxazole (B20620) ring. aip.org

More recent developments include visible-light-induced, three-component reactions for constructing complex 2,4,5-trisubstituted oxazoles from simple starting materials like iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.govsemanticscholar.org This method is triggered by a photo-generated α-phosphonium carbene and proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. nih.govsemanticscholar.org Additionally, continuous flow processes have been developed that efficiently convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction, offering a rapid and mild synthetic route. organic-chemistry.org While these methods are general for oxazole synthesis, they present potential pathways for forming the oxazole portion of the target molecule.

Strategies for the Construction of the Oxazole Moiety

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org First reported in 1972, this reaction typically proceeds in a one-pot manner under basic conditions. nih.gov The mechanism involves the deprotonation of the active methylene (B1212753) group of TosMIC, followed by a nucleophilic attack on the aldehyde carbonyl. organic-chemistry.orgnih.gov The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. wikipedia.org Subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) yields the final oxazole product. nih.govwikipedia.org This method is particularly effective for producing 5-substituted oxazoles, making it a viable strategy where an azetidine-containing aldehyde could be used as a precursor. mdpi.com

| Step | Description | Key Reagents/Intermediates |

| 1 | Deprotonation | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) |

| 2 | Nucleophilic Addition | Deprotonated TosMIC, Aldehyde |

| 3 | Cyclization | Oxazoline intermediate |

| 4 | Elimination | p-Toluenesulfinic acid, 5-substituted oxazole product |

A highly effective and regioselective method for constructing substituted oxazole rings involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). nih.gov This strategy has been successfully applied to synthesize precursors bearing N-Boc protected cycloaminyl groups, including azetidine. nih.gov The condensation reaction between the β-enamino ketoester and hydroxylamine can potentially lead to two different regioisomers. nih.govresearchgate.net The reaction pathway involves an initial attack by hydroxylamine, followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration to generate the final 1,2-oxazole product. nih.gov The structural assignment of the resulting regioisomers can be unambiguously determined using advanced NMR spectroscopy techniques, including 1H, 13C, and 15N NMR, sometimes involving the synthesis of 15N-labeled analogues for confirmation. nih.gov

Plausible Mechanism for Oxazole Formation

| Intermediate | Formation Pathway |

|---|---|

| A | Initial reaction of β-enamino ketoester and hydroxylamine. |

| B | Elimination of dimethylamine from intermediate A. |

| C | Intramolecular cyclization of intermediate B. |

| Product | Dehydration of intermediate C to yield the final oxazole. |

This method provides a convenient and efficient route to novel heterocyclic amino acid-like building blocks. nih.gov

Isomerization reactions of strained three-membered rings provide an atom-economical approach to synthesizing five-membered heterocycles. nih.gov Specifically, 2-carbonyl-substituted 2H-azirines are known to undergo rearrangement to form oxazoles. nih.govresearchgate.net This transformation can be initiated by thermolysis, photolysis, or catalysis and takes advantage of the high ring strain of the azirine. nih.govresearchgate.net The process is not limited to simple azirines; for example, 2-(isoxazole-3-ylcarbonyl)-3-arylazirines have been shown to isomerize to 3-(oxazol-5-yl)isoxazoles in the presence of potassium carbonate at room temperature. nih.gov This ring-to-ring isomerization highlights a sophisticated method for accessing the oxazole core from a different heterocyclic precursor.

Convergent and Divergent Synthesis of the 2-(Azetidin-3-yl)oxazole Scaffold

Convergent synthesis, where the azetidine and oxazole moieties are prepared separately and then joined, is an efficient strategy for constructing the final scaffold.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, specifically between sp- and sp²-hybridized carbon atoms. mdpi.com This palladium-catalyzed reaction between a terminal alkyne and a vinyl or aryl halide is highly versatile and has been applied to the synthesis of complex heterocyclic systems. mdpi.com An efficient synthesis of an oxazole-containing natural product side chain was achieved using a Sonogashira coupling between a trifloyl oxazole and an alkynylmetal species. nih.gov

Another relevant variant is the acyl Sonogashira reaction, which couples terminal alkynes with acid chlorides to produce α,β-alkynyl ketones. mdpi.com These ketones are valuable intermediates that can be converted into various heterocyclic compounds. mdpi.comresearchgate.net In the context of 2-(azetidin-3-yl)oxazole, a Sonogashira coupling could be strategically employed to link a pre-functionalized azetidine (e.g., an azetidine-3-alkyne or 3-haloazetidine) with a corresponding oxazole coupling partner (an oxazole-2-halide or 2-alkynyloxazole), thereby forming the key C-C bond between the two rings. The regioselectivity of such couplings can often be controlled by the choice of the palladium catalyst and its ligands. rsc.org

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production of 2-(azetidin-3-yl)oxazole necessitates rigorous optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters that are typically optimized include solvent, base, temperature, and reaction time.

For the formation of the oxazole ring, a critical step in the synthesis, reaction conditions can dramatically influence yield and purity. For instance, in related oxazole syntheses, a variety of solvents such as dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) have been explored. Often, DCM provides superior results. The choice and amount of base are also critical. While various bases can be used, 4-(dimethylamino)pyridine (DMAP) has been shown to significantly improve yields, with an optimal stoichiometry often being around 1.5 equivalents.

Temperature is another crucial factor. Increasing the reaction temperature can substantially reduce the reaction time while boosting the yield. For example, raising the temperature from room temperature to 40°C has been observed to increase the yield of an oxazole product to 96% within 30 minutes. Such optimizations are vital for developing a robust and economically viable process for gram-scale or larger production.

Table 1: Illustrative Optimization of Oxazole Synthesis Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.5) | DCM | 25 | 60 | <10 |

| 2 | DBU (1.5) | DCM | 25 | 60 | 45 |

| 3 | DMAP (1.3) | DCM | 25 | 60 | 70 |

| 4 | DMAP (1.5) | DCM | 25 | 60 | 85 |

| 5 | DMAP (1.5) | DCM | 40 | 30 | 96 |

| 6 | DMAP (1.5) | DMSO | 40 | 30 | 75 |

This table presents a generalized optimization scenario for oxazole synthesis based on documented methodologies.

Addressing Synthetic Challenges Associated with Oxazole Ring Sensitivity

The oxazole ring, while aromatic, exhibits specific sensitivities that can pose challenges during synthesis and subsequent manipulations. The acidity of protons on the oxazole ring follows the order C2 > C5 > C4, with the C2 proton being the most acidic. This can lead to undesired deprotonation and side reactions if strong bases are used improperly.

Furthermore, the oxazole ring can be sensitive to steric hindrance during its formation. For example, the cyclization reactions to form oxazoles can be highly dependent on the substitution pattern of the precursors. The presence of bulky or certain electronically positioned groups, such as halogens on adjacent phenyl rings, can inhibit or prevent the cyclization process entirely. Therefore, the synthetic route must be designed to accommodate the electronic and steric properties of the substituents on both the azetidine and the precursors for the oxazole ring. In some cases, the oxazole ring can undergo skeletal rearrangements or act as a diene in cycloaddition reactions, which must be considered when planning multi-step syntheses. nih.gov

Post-Synthetic Derivatization and Functionalization of the 2-(Azetidin-3-yl)oxazole Scaffold

Once the core 2-(azetidin-3-yl)oxazole scaffold is synthesized, its chemical diversity can be expanded through various functionalization reactions. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Suzuki–Miyaura Cross-Coupling for Diversification

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is widely applied to functionalize heterocyclic systems, including oxazoles. tandfonline.combenthamdirect.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. For the 2-(azetidin-3-yl)oxazole scaffold, this can be achieved by first preparing a halogenated (e.g., bromo- or iodo-) derivative of the oxazole ring at the C4 or C5 position. This halo-oxazole can then be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents. tandfonline.comresearchgate.net Conversely, an oxazolylboronate can be synthesized and coupled with various aryl halides. researchgate.net This methodology allows for the facile preparation of biaryl and heteroaryl-substituted oxazole derivatives. tandfonline.comresearchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling on Oxazole Scaffolds

| Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 4-Bromo-oxazole derivative | Phenylboronic acid | Pd catalyst, base | 4-Phenyl-oxazole derivative |

| 2-Iodo-oxazole derivative | Alkylborane (from 9-BBN) | Pd catalyst, base | 2-Alkyl-oxazole derivative |

| Oxazol-4-ylboronate ester | Aryl halide (e.g., Bromobenzene) | Pd catalyst, base | 4-Aryl-oxazole derivative |

This table illustrates the versatility of the Suzuki-Miyaura reaction for functionalizing the oxazole core.

Synthesis of Amino Acid Analogs and Peptidomimetics

The 2-(azetidin-3-yl)oxazole scaffold is a valuable building block for creating novel amino acid analogs and peptidomimetics. nih.govthieme.de Azetidine-containing amino acids are known constrained analogs of natural amino acids like proline. The oxazole moiety itself can serve as a bioisosteric replacement for an amide bond in a peptide backbone, or it can be part of a side chain to interact with biological targets. nih.govmdpi.com

The synthesis of these peptidomimetics involves coupling the 2-(azetidin-3-yl)oxazole core with amino acids or peptide fragments using standard peptide coupling techniques. For instance, if the azetidine nitrogen is unprotected, it can be acylated with an N-protected amino acid. Alternatively, a carboxylic acid functionality can be installed on the oxazole ring, allowing it to be coupled to the N-terminus of a peptide. These strategies lead to the creation of unique, structurally constrained peptides with potentially enhanced pharmacological properties. nih.govtum.de

"Click Chemistry" for Scaffold Elaboration

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for elaborating the 2-(azetidin-3-yl)oxazole scaffold. wikipedia.orgnih.gov This reaction forms a stable 1,2,3-triazole ring, linking the oxazole scaffold to another molecule. wikipedia.org

To utilize this chemistry, a precursor bearing either an azide (B81097) or a terminal alkyne group is required. For example, a 2-(azidomethyl)oxazole derivative can be synthesized and then "clicked" with a variety of alkynes. nih.govnih.gov Conversely, an ethynyl-oxazole can be prepared and reacted with various organic azides. chemrxiv.org This approach is exceptionally modular, allowing for the rapid generation of a library of diverse compounds by connecting the core scaffold to different building blocks through the inert and robust triazole linker. The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. researchgate.netmdpi.com

Chiral Resolution and Enantioselective Synthetic Approaches

The azetidine ring in 2-(azetidin-3-yl)oxazole contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to prepare a single enantiomer, as biological activity typically resides in only one.

There are several strategies to achieve this. One approach is chiral resolution , where the racemic mixture is separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

A more efficient strategy is enantioselective synthesis , which aims to produce only the desired enantiomer from the start. This can be accomplished by using chiral starting materials, for instance, derivatives of natural amino acids. nih.gov Another powerful method involves asymmetric catalysis, where a chiral catalyst directs the reaction to form one enantiomer preferentially. For example, highly enantioselective methods have been developed for the synthesis of chiral 2,3-disubstituted azetidines using copper/bisphosphine catalysts, which could be adapted for the synthesis of the 2-(azetidin-3-yl)oxazole precursor. nih.govnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides also provides a route to chiral azetidin-3-ones, which are key intermediates. nih.gov

Structural Elucidation and Advanced Analytical Characterization of 2 Azetidin 3 Yl Oxazole Hydrochloride

X-ray Crystallography for Definitive Structural Analysis

While spectroscopic methods provide a comprehensive picture of the molecule's structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous structural evidence in the solid state. westminster.ac.uk This technique determines the precise three-dimensional arrangement of every atom in the molecule, providing exact bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

An X-ray crystal structure of 2-(Azetidin-3-yl)oxazole hydrochloride would unequivocally confirm the connectivity between the C2 of the oxazole (B20620) and the C3' of the azetidine (B1206935). It would also reveal the solid-state conformation of the molecule, the geometry of the strained azetidine ring, and the planarity of the oxazole ring. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding between the azetidinium N⁺-H group and the chloride counter-ion, which govern the crystal packing arrangement. nih.gov

Advanced Chromatographic Methods for Purity and Isomeric Analysis

The structural complexity of 2-(Azetidin-3-yl)oxazole, which contains a chiral center at the 3-position of the azetidine ring, necessitates the use of sophisticated chromatographic methods to resolve and quantify its stereoisomers. Furthermore, the synthesis of this molecule involves multiple steps where careful monitoring is crucial to optimize reaction conditions and ensure the desired product is formed with high purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the gold standard for determining the enantiomeric purity of compounds like 2-(Azetidin-3-yl)oxazole hydrochloride. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and enabling their separation.

The selection of an appropriate CSP and mobile phase is crucial for achieving optimal enantiomeric resolution. For azole-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability. researchgate.netacs.org Columns like Chiralcel® OJ, which features cellulose tris(4-methylbenzoate) as the chiral selector, have been successfully employed for the separation of various imidazole derivatives. researchgate.net Similarly, derivatized maltodextrin and amylose-based CSPs, such as MaltoShell®, have shown high efficacy in resolving the enantiomers of a wide range of new chiral azole compounds. acs.orgnih.govnih.gov

The separation can be performed in different elution modes, including normal phase, reversed phase, and polar organic mode. acs.orgnih.govnih.gov The choice of mode depends on the physicochemical properties of the analyte. For a compound like 2-(Azetidin-3-yl)oxazole hydrochloride, which possesses both polar and nonpolar characteristics, multiple modes may be screened to find the optimal conditions.

A typical chiral HPLC method development for 2-(Azetidin-3-yl)oxazole hydrochloride would involve screening a variety of polysaccharide-based CSPs with different mobile phase compositions. For instance, in a normal phase mode, a mobile phase consisting of a nonpolar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol would be employed. acs.org The resolution of the enantiomers is often influenced by the type and concentration of the alcohol modifier.

Below is a hypothetical data table illustrating the results of a chiral HPLC method development for the enantiomeric separation of 2-(Azetidin-3-yl)oxazole.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

| Chiralcel® OJ | Hexane/Ethanol (80:20) | 1.0 | 220 | 1.8 |

| Chiralpak® IA | Heptane/Isopropanol (90:10) | 0.8 | 220 | 2.1 |

| MaltoShell® | Heptane/Ethanol (85:15) | 1.0 | 220 | 2.5 |

| VancoShell® | Acetonitrile (B52724)/Methanol (50:50) + 0.1% TFA | 0.5 | 220 | 1.6 |

This table is generated for illustrative purposes based on typical results for similar compounds and does not represent actual experimental data for 2-(Azetidin-3-yl)oxazole hydrochloride.

The resolution factor (Rs) is a critical parameter in assessing the quality of the separation, with a value of 1.5 or greater indicating baseline separation of the two enantiomers. acs.org The data in the table suggests that a maltodextrin-based CSP in normal phase mode could provide excellent resolution for the enantiomers of the target compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Reaction Monitoring and Product Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org This makes it an invaluable tool for monitoring the progress of chemical reactions and for the identification of products, intermediates, and byproducts in the synthesis of 2-(Azetidin-3-yl)oxazole hydrochloride.

During the synthesis of complex molecules like functionalized azetidines, LC/MS analysis can be performed at various stages to track the consumption of starting materials and the formation of the desired product. researchgate.net This real-time monitoring allows chemists to determine the optimal reaction time and to identify any potential issues, such as the formation of side products or the degradation of the desired compound.

For product identification, the mass spectrometer provides crucial information about the molecular weight of the eluted compounds from the HPLC column. By operating the mass spectrometer in a positive ion electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of 2-(Azetidin-3-yl)oxazole would be observed, confirming its molecular weight.

A typical LC/MS method for analyzing the reaction mixture in the synthesis of 2-(Azetidin-3-yl)oxazole hydrochloride would utilize a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase would typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds with a range of polarities.

The following table provides a hypothetical example of LC/MS data that could be obtained during the monitoring of a key step in the synthesis of 2-(Azetidin-3-yl)oxazole.

| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Relative Abundance (%) |

| 2.5 | 153.1 | Starting Material A | 15 |

| 4.8 | 125.1 | 2-(Azetidin-3-yl)oxazole | 80 |

| 5.2 | 141.1 | Byproduct B | 5 |

This table is for illustrative purposes and does not represent actual experimental data.

The data in this table would indicate that after a certain reaction time, the starting material is significantly consumed, and the desired product is the major component in the reaction mixture. The presence of a byproduct can also be identified, and its structure could be further investigated using tandem mass spectrometry (MS/MS) techniques, which provide fragmentation patterns that aid in structural elucidation.

Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Yl Oxazole Hydrochloride

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density. youtube.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netresearchgate.net For 2-(Azetidin-3-yl)oxazole hydrochloride, DFT calculations can elucidate its intrinsic electronic properties and predict its chemical behavior.

DFT is employed to obtain mechanistic insights by mapping out the potential energy surface of a chemical reaction. researchgate.net This involves calculating the energies of reactants, products, and any intermediates to establish a reaction's energy profile. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. Other descriptors such as electronegativity, chemical hardness, and softness can also be calculated to quantify the molecule's reactivity. mdpi.com

For 2-(Azetidin-3-yl)oxazole hydrochloride, DFT could be used to predict sites susceptible to nucleophilic or electrophilic attack, understand the influence of the hydrochloride salt form on its electronic properties, and explore its stability.

Illustrative Data Table: Predicted Electronic Properties (DFT) This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Global Hardness (η) | 2.65 eV | A measure of resistance to charge transfer. |

Understanding the mechanism of a chemical reaction requires the identification and characterization of its transition state (TS)—the highest energy point along the reaction coordinate. DFT is a powerful tool for locating transition state structures and calculating their energies. acs.org The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

In the context of 2-(Azetidin-3-yl)oxazole hydrochloride, theoretical analysis of transition states could be crucial for understanding its synthesis, degradation pathways, or metabolic transformations. For instance, if the molecule were to undergo a ring-opening reaction, DFT could model the transition state associated with this process, providing the activation energy and detailed geometric parameters of the TS structure. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed following a TS optimization to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. acs.org

Illustrative Data Table: Transition State Analysis for a Hypothetical Reaction This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Activation Energy (ΔE‡) | 25.5 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Key Bond Distance in TS | 1.85 | Å | The length of a specific bond being formed or broken in the transition state. |

| Imaginary Frequency | -350 | cm⁻¹ | A single negative frequency in the vibrational analysis confirms a true transition state. |

Molecular Modeling and Simulation for Conformational and Interaction Analysis

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques based on classical mechanics are better suited for studying the dynamics and interactions of larger systems over longer timescales.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This technique is invaluable for exploring the conformational landscape of flexible molecules like 2-(Azetidin-3-yl)oxazole hydrochloride. mdpi.comoup.com

Illustrative Data Table: Conformational Analysis from MD Simulations This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.

| Conformational Cluster | Population (%) | Key Dihedral Angle (°) | Description |

|---|---|---|---|

| Cluster 1 | 65% | 75 | The most stable and populated conformation. |

| Cluster 2 | 25% | -80 | A secondary, less stable conformation. |

| Cluster 3 | 10% | 170 | A minor extended conformation. |

Predictive modeling, often employing techniques like molecular docking and machine learning, aims to forecast how a small molecule will interact with a biological macromolecule, such as a protein or enzyme. ijirct.orgcas.orgijpp.org.in Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

For 2-(Azetidin-3-yl)oxazole hydrochloride, docking studies could be used to hypothesize its binding mode within the active site of a target protein. These models can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is fundamental in drug discovery for understanding the mechanism of action and for designing more potent and selective analogs. cas.org

Illustrative Data Table: Predicted Molecular Interactions from Docking This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.

| Interaction Type | Interacting Group on Molecule | Interacting Residue on Protein | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Oxazole (B20620) Nitrogen | TYR 152 (OH) | 2.8 |

| Hydrogen Bond | Azetidine (B1206935) NH | ASP 88 (C=O) | 3.1 |

| Hydrophobic | Oxazole Ring | LEU 120, VAL 95 | N/A |

| Electrostatic | Azetidine (protonated) | ASP 88 (COO⁻) | 3.5 |

To quantify the strength of the interaction between a ligand and its receptor, free binding energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular "end-point" methods used to estimate the free energy of binding from MD simulation snapshots. nih.govacs.orgpeng-lab.org

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies. ambermd.orgresearchgate.net The total binding free energy is decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. This decomposition helps to identify the key energetic contributions that drive the binding process. researchgate.net Such calculations could provide a quantitative estimate of the binding affinity of 2-(Azetidin-3-yl)oxazole hydrochloride to a potential biological target, offering valuable data for lead optimization in a drug discovery context. nih.gov

Illustrative Data Table: MM/PBSA Binding Free Energy Components This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.

| Energy Component | Average Contribution (kcal/mol) | Favorable/Unfavorable |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -35.2 | Favorable |

| Electrostatic Energy (ΔE_elec) | -20.5 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +30.8 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -29.0 | Favorable |

Theoretical Approaches to Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The exploration of 2-(Azetidin-3-yl)oxazole hydrochloride and its derivatives is significantly enhanced by computational and theoretical methods. These approaches provide deep insights into the molecular interactions that govern the biological activity and physicochemical properties of these compounds. Structure-Activity Relationships (SAR) aim to identify the correlations between the chemical structure of a molecule and its biological effect, while Structure-Property Relationships (SPR) connect the structure to its physical properties, such as solubility and metabolic stability.

Theoretical investigations for heterocyclic compounds, including those with azetidine and oxazole cores, often employ a range of computational techniques. Quantitative Structure-Activity Relationship (QSAR) models are developed to mathematically describe the relationship between structural descriptors and observed activity. These models can predict the potency of novel derivatives before their synthesis. Molecular docking studies are used to simulate the binding of a ligand, such as a 2-(Azetidin-3-yl)oxazole derivative, into the active site of a biological target, like an enzyme or receptor. This method helps elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and selectivity.

For instance, studies on other heterocyclic scaffolds, such as oxadiazoles, have successfully used in silico docking against protein crystal structures to discover novel classes of antibiotics. nih.gov This highlights the power of computational screening in identifying promising lead structures. Furthermore, pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new molecules with improved efficacy. The analysis of physicochemical parameters, such as lipophilicity (logP) and ligand efficiency, provides additional layers of data for building comprehensive SAR and SPR models. mdpi.com

Rational drug design leverages the insights gained from theoretical SAR and SPR studies to purposefully create new molecules with enhanced therapeutic profiles. For the 2-(Azetidin-3-yl)oxazole scaffold, rational design principles focus on systematically modifying specific positions on the azetidine and oxazole rings to optimize interactions with a biological target and improve drug-like properties.

Azetidine Ring Modifications: The azetidine ring, a strained four-membered heterocycle, offers several vectors for modification. medwinpublishers.com The secondary amine within the ring is a critical interaction point. It can act as a hydrogen bond donor or acceptor and, in its protonated state (as in the hydrochloride salt), can form crucial ionic interactions with acidic residues in a protein's binding pocket. N-alkylation or N-acylation of this amine can be explored to modulate basicity, lipophilicity, and steric bulk, potentially altering target selectivity and pharmacokinetic properties. researchgate.net Substitutions at other positions of the azetidine ring can also be used to probe the steric and electronic requirements of the binding site.

Oxazole Ring Modifications: The oxazole ring serves as a stable aromatic core that properly orients the azetidine moiety and can be substituted to enhance target affinity. The design process often involves exploring various substituents at the 4- and 5-positions of the oxazole ring. As seen in studies of other oxazole-containing compounds, adding hydrophobic or electron-withdrawing groups can significantly enhance binding affinity. nih.gov For example, SAR studies on α-keto oxazole inhibitors revealed that meta-substituents on a terminal phenyl ring generally increased potency. nih.gov This principle can be applied to the design of new 2-(Azetidin-3-yl)oxazole derivatives by introducing substituted aryl or heteroaryl groups onto the oxazole ring to exploit specific sub-pockets within the target protein.

The table below illustrates SAR principles from a study on related oxadiazole derivatives, showing how systematic modifications to an aromatic ring impact biological activity against P. falciparum. These principles are directly applicable to the rational design of 2-(Azetidin-3-yl)oxazole analogs.

| Compound | Substituent (R) on 4-Phenyl Ring | IC₅₀ (µM) vs. PfNF54 mdpi.com | Selectivity Index (S.I.) mdpi.com |

|---|---|---|---|

| 51 | 3-Ethoxy-4-methoxy | 0.034 | 1526 |

| 52 | 4-Ethoxy-3-methoxy | 0.275 | 153 |

| 37 | 4-Nitro | 5.924 | 10.37 |

| 55 | 4-Amino | 53.70 | <1.86 |

This data demonstrates that subtle changes, such as the placement of alkoxy groups on an appended phenyl ring, can lead to dramatic improvements in both potency and selectivity. Computational modeling, such as docking and QSAR, would be employed to understand why the 3-ethoxy-4-methoxy substitution pattern is superior, providing a predictive framework for designing the next generation of 2-(Azetidin-3-yl)oxazole derivatives.

Academic and Research Applications of the 2 Azetidin 3 Yl Oxazole Hydrochloride Scaffold

Role as a Versatile Chemical Building Block for Libraries and Analogs

The structure of 2-(azetidin-3-yl)oxazole hydrochloride makes it an ideal starting point for the synthesis of large collections of related molecules, known as chemical libraries. The secondary amine within the azetidine (B1206935) ring serves as a key functional handle, allowing for the attachment of a wide variety of other chemical groups through well-established chemical reactions.

DNA-Encoded Libraries (DELs) represent a powerful technology in drug discovery for screening massive numbers of compounds against a biological target simultaneously. ncl.ac.uk The construction of these libraries requires chemical reactions that are compatible with the DNA tag that encodes the structure of each molecule. nih.gov The 2-(azetidin-3-yl)oxazole scaffold is well-suited for DEL synthesis. The secondary amine of the azetidine ring can readily undergo reactions such as amide bond formation, which is a robust and DNA-compatible transformation. ncl.ac.uk

In a typical DEL synthesis using a split-and-pool strategy, the 2-(azetidin-3-yl)oxazole core can be attached to a DNA tag. rsc.org The library is then split into numerous portions, and a different chemical building block (e.g., a carboxylic acid) is coupled to the azetidine nitrogen in each portion. After this reaction, the portions are pooled back together, and a new, unique DNA tag is ligated to encode the building block that was just added. This iterative process of splitting, reacting, and pooling can be repeated to generate libraries containing millions or even billions of distinct compounds, each with a unique DNA barcode. nih.gov

| Scaffold Feature | Role in DEL Synthesis | Example Reaction | Significance |

|---|---|---|---|

| Azetidine Secondary Amine (-NH-) | Primary point of diversification for attaching building blocks. | Amide coupling with a library of carboxylic acids. | Allows for the creation of vast libraries from a single core structure. rsc.org |

| Oxazole (B20620) Ring | Provides a stable, rigid core that influences the spatial arrangement of attached building blocks. | Remains inert during common coupling reactions. | Contributes to the structural diversity and drug-like properties of the library members. lifechemicals.com |

| Overall Scaffold | Serves as a unique starting point for exploring novel chemical space. | Incorporation into a split-and-pool synthesis workflow. | Facilitates the identification of novel hit compounds against therapeutic targets. ncl.ac.uk |

Beyond DELs, the 2-(azetidin-3-yl)oxazole scaffold is a valuable component for creating diverse libraries of heterocyclic compounds for traditional high-throughput screening. The combination of the strained, sp³-rich azetidine ring and the flat, sp²-hybridized oxazole ring provides a unique geometric profile that is distinct from the predominantly flat aromatic structures that have historically dominated screening collections. lifechemicals.com This structural novelty is crucial for exploring new interactions with biological targets. Chemists can systematically modify the scaffold by attaching various substituents to the azetidine nitrogen to generate a focused library of analogs, enabling detailed structure-activity relationship (SAR) studies.

Expanding Chemical Space in Drug Discovery Research

The concept of "chemical space" refers to the entirety of all possible small molecules. A key goal in drug discovery is to synthesize and explore novel regions of this space to find molecules with new biological activities. The 2-(azetidin-3-yl)oxazole scaffold contributes to this goal by providing a framework with desirable physicochemical properties that are often underrepresented in existing compound collections. lifechemicals.comlifechemicals.com

The inclusion of the azetidine ring increases the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success, as it often leads to better solubility, enhanced metabolic stability, and reduced off-target toxicity. The non-planar nature of the azetidine ring forces substituents into well-defined three-dimensional orientations, which can lead to more specific and potent interactions with the complex 3D structures of protein targets.

Application in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy where the central core of a known active molecule is replaced with a structurally different core to discover new compounds with improved properties. nih.gov The 2-(azetidin-3-yl)oxazole framework can serve as an effective replacement for other common structural motifs in drug molecules. For example, it could be used to replace a phenyl-piperidine or a similar bicyclic system. Such a "hop" can fundamentally alter a molecule's properties, potentially overcoming issues like poor solubility, metabolic liabilities, or patent limitations, while retaining the key interactions required for biological activity. dundee.ac.ukrsc.org

This scaffold also serves as a bioisostere for other molecular fragments. Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, without significantly changing the biological activity. The oxazole ring can be a bioisostere for other aromatic rings like phenyl or thiazole, while the azetidine ring can replace other small cycloalkyl or heterocyclic amines.

| Original Moiety | Potential Replacement | Rationale for Replacement | Potential Outcome |

|---|---|---|---|

| Phenyl ring | Oxazole ring | Introduces heteroatoms for new hydrogen bonding interactions; can alter electronic properties. | Improved solubility, modified target binding, different metabolic profile. nih.gov |

| Piperidine or Pyrrolidine ring | Azetidine ring | Provides a more rigid and strained ring system, altering the 3D conformation of substituents. | Enhanced binding affinity due to favorable conformational constraint; novel intellectual property. lifechemicals.com |

| Indole or Benzimidazole | 2-(Azetidin-3-yl)oxazole | Complete replacement of a larger bicyclic system with a novel, more 3D-shaped scaffold. | Significant change in physicochemical properties (e.g., solubility, lipophilicity), potential for improved selectivity. rsc.org |

Integration into Complex Molecular Architectures

The distinct chemical functionalities of the 2-(azetidin-3-yl)oxazole scaffold make it a candidate for incorporation into more complex molecular systems. While its use in molecular machines is still a nascent area of research, its properties are suggestive of such potential. Molecular machines are single molecules or small assemblies of molecules that can perform a specific function, often in response to an external stimulus.

The construction of such complex architectures requires building blocks with well-defined structures and reactive sites for controlled assembly. The 2-(azetidin-3-yl)oxazole scaffold offers two distinct points for connection: the reactive azetidine amine and potential points of functionalization on the oxazole ring. This allows it to be used as a rigid linker or a functional component within a larger supramolecular assembly. For instance, the oxazole's nitrogen and oxygen atoms could act as coordination sites for metal ions, while the azetidine could be used to link the unit into a polymer chain or attach it to a surface. The integration of such scaffolds is a key step toward building complex molecules with novel functions. ontosight.ai

Future Research Directions and Emerging Innovations

Development of Novel and Sustainable Synthetic Methodologies for Azetidinyl-Oxazoles

The synthesis of azetidinyl-oxazoles traditionally relies on multi-step sequences that can be resource-intensive and generate significant waste. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, and these can be adapted for azetidinyl-oxazole production. youtube.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the formation of both azetidine (B1206935) and oxazole (B20620) rings. nih.gov

Ultrasound-Mediated Reactions: Sonochemistry offers an eco-friendly alternative to conventional heating, often leading to enhanced reaction rates and milder conditions. nih.gov

Flow Chemistry: Continuous flow processes provide numerous advantages, including improved safety, scalability, and the potential for in-line purification, which can streamline the synthesis of complex molecules like azetidinyl-oxazoles. chemrxiv.orgresearchgate.net

Catalytic Methods: The use of novel catalysts, including biocatalysts and earth-abundant metal catalysts, can lead to more selective and efficient transformations, reducing the need for stoichiometric reagents.

Advanced Computational Approaches for Predictive Scaffold Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For the azetidinyl-oxazole scaffold, these approaches can be leveraged to predict biological activity, optimize physicochemical properties, and design novel derivatives with enhanced functionality.

Future computational research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish correlations between the structural features of azetidinyl-oxazole derivatives and their biological activities. nih.govacs.org This allows for the in silico screening of virtual libraries and the prioritization of compounds for synthesis.

Molecular Docking Simulations: By modeling the interaction of azetidinyl-oxazole derivatives with specific biological targets, such as enzymes or receptors, molecular docking can provide insights into the mechanism of action and guide the design of more potent and selective molecules. asynt.comacs.org

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, enabling the design of novel scaffolds that retain the desired therapeutic effects. nih.gov

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

The integration of machine learning and artificial intelligence with these computational methods can further enhance their predictive power, enabling the rapid exploration of vast chemical spaces and the identification of promising new azetidinyl-oxazole-based compounds. nih.gov

Exploration of New Derivatization Strategies for Enhanced Functionality

The functionalization of the azetidinyl-oxazole scaffold is key to modulating its biological activity and physicochemical properties. Both the azetidine and oxazole rings offer multiple sites for derivatization, providing a rich platform for chemical exploration.

Future derivatization strategies will likely focus on:

N-Functionalization of the Azetidine Ring: The nitrogen atom of the azetidine ring is a prime site for introducing a wide variety of substituents to modulate properties such as solubility, cell permeability, and target engagement.

C3-Substitution of the Azetidine Ring: The point of attachment of the oxazole ring to the azetidine can be a focal point for introducing further diversity, potentially influencing the spatial orientation of the two rings.

Functionalization of the Oxazole Ring: The oxazole ring itself can be substituted at various positions to fine-tune electronic properties and introduce new interaction points with biological targets. nih.govtandfonline.com

Modern synthetic methodologies, such as cross-coupling reactions and late-stage functionalization, will be instrumental in achieving these derivatizations with high efficiency and selectivity. nih.govacs.org The synthesis of focused libraries of derivatives will be crucial for establishing comprehensive structure-activity relationships (SAR). researchgate.netnih.govacademie-sciences.fr

Integration of High-Throughput Experimentation with Synthetic Methodologies for Scaffold Development

To accelerate the discovery and optimization of novel azetidinyl-oxazole derivatives, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be essential. nih.govyoutube.com These technologies enable the rapid synthesis and screening of large numbers of compounds, significantly reducing the time and resources required for lead identification and optimization. nih.govacs.org

Key aspects of this integrated approach include:

Parallel Synthesis: The simultaneous synthesis of multiple derivatives in a spatially addressed format allows for the rapid generation of compound libraries for screening. spirochem.comasynt.comuzh.ch This can be performed in well-plate formats or on solid-phase supports. spirochem.com

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility, enabling the creation of complex molecules with minimal manual intervention. nih.govnih.govyoutube.com

High-Throughput Screening (HTS): Automated screening assays can rapidly evaluate the biological activity of large compound libraries, identifying "hits" for further investigation.

Data-Driven Optimization: The large datasets generated from HTE can be used to train machine learning models to predict the outcomes of reactions and guide the design of subsequent experiments.

The combination of these technologies will create a powerful feedback loop, where the results of high-throughput screening inform the design of the next generation of derivatives, which are then rapidly synthesized and tested. This iterative process will be crucial for unlocking the full potential of the azetidinyl-oxazole scaffold in various applications.

Below is a table summarizing the key future research directions and the innovative technologies that will drive progress in the field of azetidinyl-oxazole chemistry.

| Research Direction | Key Innovations and Methodologies |

| Novel and Sustainable Synthesis | Microwave-assisted synthesis, sonochemistry, flow chemistry, novel catalytic methods, one-pot/tandem reactions |

| Advanced Computational Design | QSAR, molecular docking, pharmacophore modeling, ADMET prediction, machine learning, artificial intelligence |

| New Derivatization Strategies | N-functionalization of azetidine, C3-substitution of azetidine, functionalization of the oxazole ring, cross-coupling reactions, late-stage functionalization |

| High-Throughput Experimentation | Parallel synthesis, automated synthesis platforms, high-throughput screening, data-driven optimization |

Q & A

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)oxazole hydrochloride?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of a 1,3-diketone with hydroxylamine hydrochloride to form an oxazole precursor .

- Step 2 : Cyclization of intermediates using reagents like phosphorus pentachloride or chlorinating agents to introduce the azetidine moiety .

- Step 3 : Hydrochloride salt formation to enhance stability and solubility, often achieved via HCl gas bubbling in anhydrous solvents .

Key Considerations : Reaction temperature (60–100°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., triethylamine) significantly impact yields .

Q. How is the structural integrity of 2-(Azetidin-3-yl)oxazole hydrochloride validated experimentally?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ring substitution patterns and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~227.69 g/mol for related azetidine-oxazole derivatives) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in water or PBS at pH 7.4) compared to the free base .

- Stability : Stable at −20°C in desiccated conditions for >6 months. Degradation occurs above 40°C or in acidic/basic media (pH <3 or >10) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during azetidine ring formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like oxazole ring closure .

Q. How do structural modifications to the oxazole ring affect biological activity?

Structure-Activity Relationship (SAR) studies suggest:

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) at the oxazole 4-position increase antimicrobial potency .

- Azetidine Flexibility : Rigid azetidine rings improve target binding (e.g., enzyme inhibition IC50 <1 µM) compared to larger cyclic amines .

Example : Methylation at the oxazole 2-position reduces cytotoxicity while retaining activity against gram-positive bacteria .

Q. How should researchers address contradictions in reported biological activity data?

- Replicate Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .

- Purity Verification : Confirm >95% purity via HPLC to rule out side-product interference .

- Target Validation : Use knockout models or competitive binding assays to confirm specificity .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Methodological Notes

- Synthesis Troubleshooting : Low yields in cyclization steps may result from moisture; ensure anhydrous conditions using molecular sieves .

- Biological Assays : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity in cell-based studies .

- Data Reproducibility : Document batch-specific variations (e.g., salt stoichiometry) that may affect experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.